molecular formula C7H6BrClO3S B1149677 2-Bromo-5-methoxybenzene-1-sulfonyl chloride CAS No. 179251-57-1

2-Bromo-5-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1149677
CAS No.: 179251-57-1
M. Wt: 285.54274
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

2-Bromo-5-methoxybenzene-1-sulfonyl chloride plays a significant role in biochemical reactions due to its reactivity with nucleophiles. It is commonly used in the synthesis of sulfonamides, which are known to interact with enzymes such as carbonic anhydrase. The interaction between this compound and these enzymes typically involves the formation of a covalent bond with the enzyme’s active site, leading to enzyme inhibition .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and altering gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This reaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade when exposed to moisture or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity. At higher doses, it can cause significant adverse effects, including tissue damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfonamide metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may be preferentially taken up by certain cell types or tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity .

Comparison with Similar Compounds

2-Bromo-5-methoxybenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:

  • 2-Bromo-4-methoxybenzenesulfonyl chloride
  • 2-Bromo-6-methoxybenzenesulfonyl chloride
  • 2-Chloro-5-methoxybenzenesulfonyl chloride

These compounds share similar chemical structures and reactivity but differ in the position of the substituents on the benzene ring . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

2-bromo-5-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYMSNAGJFGCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939197
Record name 2-Bromo-5-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179251-57-1
Record name 2-Bromo-5-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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